6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
Description
6-{3-[(6-Methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine-carbonyl moiety substituted with a 6-methylpyridazin-3-yloxy group. Crystallographic tools like the SHELX software suite, widely used for small-molecule refinement and structure determination , may underpin its characterization in future studies.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-2-5-16(20-19-11)23-13-6-7-21(9-13)17(22)12-3-4-14-15(8-12)24-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWZWDZOTXWUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Group: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl group. This can be achieved through the reaction of 6-methylpyridazine with appropriate reagents under controlled conditions.
Attachment of the Pyrrolidine Ring: The next step involves the introduction of the pyrrolidine ring. This can be done through a nucleophilic substitution reaction, where the pyridazinyl group reacts with a pyrrolidine derivative.
Formation of the Benzothiazole Ring: The final step involves the cyclization of the intermediate compound to form the benzothiazole ring. This can be achieved through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Methodological Considerations
The SHELX suite, instrumental in resolving crystal structures of small molecules, could elucidate stereochemical details of the target compound’s pyrrolidine and pyridazinyl moieties . However, the absence of experimental data (e.g., melting points, bioactivity) for the target compound limits direct comparisons.
Biological Activity
The compound 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole core, known for its diverse biological activities.
- A pyrrolidine moiety that may enhance its interaction with biological targets.
- A methylpyridazine group, which is associated with several pharmacological effects.
Antitumor Activity
Research indicates that derivatives of benzothiazole and pyridazine have significant antitumor properties. For instance, compounds similar to this compound have demonstrated:
- Inhibition of cancer cell proliferation : Studies show that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Synergistic effects with chemotherapy : In vitro studies have suggested that combining this compound with standard chemotherapeutic agents like doxorubicin can enhance cytotoxic effects against resistant cancer cell lines .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential:
- Inhibition of pro-inflammatory cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in macrophage models, indicating a potential role in treating inflammatory diseases .
- Mechanism of action : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties:
- Bacterial inhibition : It has shown efficacy against various bacterial strains, possibly by disrupting bacterial cell membranes .
- Potential for drug development : Given the rising resistance to conventional antibiotics, compounds like this could serve as templates for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound significantly inhibited cell viability. The combination treatment with doxorubicin resulted in a synergistic effect, enhancing apoptosis rates compared to monotherapy .
Case Study 2: Anti-inflammatory Mechanism
In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced expression of inflammatory markers. Histological analysis showed less synovial inflammation compared to control groups .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
